- 2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure, European Patent Organization, , ,

Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)

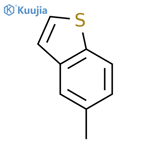

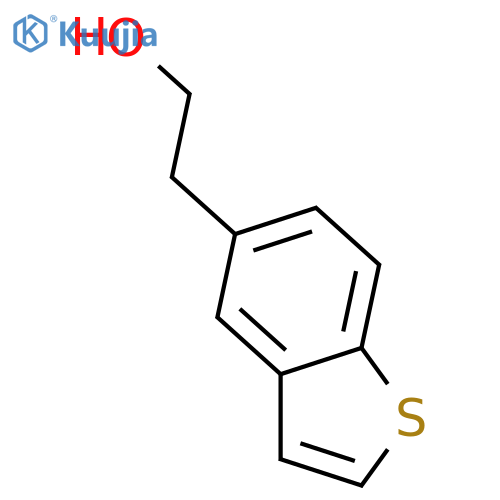

96803-30-4 structure

Nom du produit:2-(1-Benzothiophen-5-yl)ethan-1-ol

Numéro CAS:96803-30-4

Le MF:C10H10OS

Mégawatts:178.250801563263

MDL:MFCD08062283

CID:61865

PubChem ID:11983371

2-(1-Benzothiophen-5-yl)ethan-1-ol Propriétés chimiques et physiques

Nom et identifiant

-

- 5-(2-Hydroxyethyl)benzo[b]thiophene

- 2-(1-benzothiophen-5-yl)ethanol

- 2-(benzo[b]thiophen-5-yl)ethanol

- 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE

- Benzo[b]thiophene-5-ethanol

- 2-(1-benzothiophen-5-yl)-1-ethanol

- 2-(1-benzothiophene-5-yl)-1-ethanol

- 2-benzo[b]thiophen-5-yl-1-ethanol

- 2-benzothiophen-5-ylethanol

- 2-(1-Benzothiophen-5-yl)ethan-1-ol

- 5-(2-Hydroxyethyl)benzothiophene

- DSZAQLDIEKUEMB-UHFFFAOYSA-N

- 2-(1-Benzothiophene-5-yl)ethanol

- SB14692

- 803H304

- 2-(Benzothiophen-5-yl)ethanol

- AS-62390

- DTXSID80475151

- AKOS000280988

- Q-102033

- 96803-30-4

- H11183

- CS-0056514

- SY225507

- EN300-1626046

- MFCD08062283

- DB-080434

- SCHEMBL48139

-

- MDL: MFCD08062283

- Piscine à noyau: 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2

- La clé Inchi: DSZAQLDIEKUEMB-UHFFFAOYSA-N

- Sourire: OCCC1C=C2C(SC=C2)=CC=1

Propriétés calculées

- Qualité précise: 178.04500

- Masse isotopique unique: 178.045

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 2

- Complexité: 149

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.5

- Surface topologique des pôles: 48.5

Propriétés expérimentales

- Dense: 1.243

- Point d'ébullition: 327.322 °C at 760 mmHg

- Point d'éclair: 151.759 °C

- Le PSA: 48.47000

- Le LogP: 2.43610

2-(1-Benzothiophen-5-yl)ethan-1-ol Informations de sécurité

2-(1-Benzothiophen-5-yl)ethan-1-ol Données douanières

- Code HS:2934999090

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-(1-Benzothiophen-5-yl)ethan-1-ol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555903-100 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 100mg |

€138.20 | 2023-05-17 | ||

| abcr | AB555903-250 mg |

5-(2-Hydroxyethyl)benzo(b)thiophene; . |

96803-30-4 | 250mg |

€233.40 | 2023-05-17 | ||

| Ambeed | A601900-250mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 97% | 250mg |

$28.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-10G |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 10g |

¥ 4,507.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1132812-5g |

5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE |

96803-30-4 | 95% | 5g |

$1300 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1804-500MG |

2-(1-benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 97% | 500MG |

¥ 495.00 | 2023-04-12 | |

| TRC | B276735-500mg |

2-(Benzo[b]thiophen-5-yl)ethanol |

96803-30-4 | 500mg |

$ 1154.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D392350-5g |

Benzo[b]thiophene-5-ethanol |

96803-30-4 | 95% | 5g |

$3690 | 2024-08-03 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$313 | 2021-06-16 | |

| Chemenu | CM161836-250mg |

2-(1-Benzothiophen-5-yl)ethan-1-ol |

96803-30-4 | 95%+ | 250mg |

$*** | 2023-05-04 |

2-(1-Benzothiophen-5-yl)ethan-1-ol Méthode de production

Synthetic Routes 1

Conditions de réaction

Référence

Synthetic Routes 2

Conditions de réaction

Référence

- Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances, Japan, , ,

Synthetic Routes 3

Conditions de réaction

Référence

- Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates, Japan, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; 16 h, 10 - 15 °C

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C

1.3 Reagents: Sodium sulfite Solvents: Water

Référence

- Preparation of five-membered heterocycle-fused pyridine compound and its application, China, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ; 2 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled

1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux

1.4 Solvents: Toluene ; 4 h, reflux

Référence

- Manufacture of 2-(benzothiophen-5-yl)ethanol, Japan, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Sulfuric acid , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

1.2 Solvents: Acetone ; rt; 30 min, rt

1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12

Référence

- Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium hydroxide , Lithium borohydride Solvents: Methanol , Water ; 3 h, 40 °C

Référence

- Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthon, Tetrahedron, 2014, 70(9), 1748-1762

Synthetic Routes 8

Conditions de réaction

Référence

- Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-Antagonists, Journal of Medicinal Chemistry, 1997, 40(7), 1049-1062

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 3 h, 50 - 60 °C

Référence

- Preparation of aromatic thiol derivatives and their intermediates, Japan, , ,

2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials

- 5-bromo-1-benzothiophene

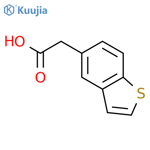

- Benzobthiophene-5-acetic Acid

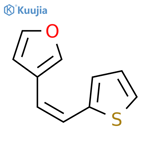

- 3-[(1Z)-2-(2-Thienyl)ethenyl]furan

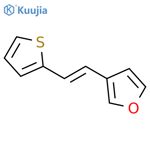

- 3-[(1E)-2-(2-Thienyl)ethenyl]furan

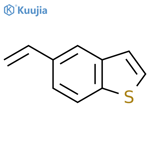

- 5-Ethenyl-1-benzothiophene

2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products

2-(1-Benzothiophen-5-yl)ethan-1-ol Littérature connexe

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol) Produits connexes

- 1891120-92-5(O-(1-phenyl-1H-1,2,3-triazol-4-yl)methylhydroxylamine)

- 1021250-35-0(1-cyclohexyl-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea)

- 2229277-27-2(2-(2-methyl-5-nitrophenyl)cyclopropan-1-amine)

- 864927-67-3(N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-1,3-benzothiazole-2-carboxamide)

- 1546-79-8(1-(Trifluoroacetyl)imidazole)

- 130489-93-9(1H-Indene-1-carbonitrile, 2,3-dihydro-5,6-dimethoxy-)

- 874774-49-9(6-(Trifluoromethoxy)chroman-4-one)

- 2286555-78-8(2-chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylacetamide)

- 540770-85-2(2-3-(2,4-dichlorophenoxy)-2-hydroxypropyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

- 2228647-81-0(1-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylcyclopropane-1-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol

Pureté:99%/99%

Quantité:5.0g/10.0g

Prix ($):254.0/483.0